2-Bromo-5-iodo-1,3-benzothiazole
Description
Properties
Molecular Formula |
C7H3BrINS |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
2-bromo-5-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI Key |
MGFWGZSJVOXQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(S2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Iodo 1,3 Benzothiazole and Its Precursors
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. msu.edu The benzene part of the benzothiazole (B30560) ring can undergo reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The existing substituents (bromo and iodo groups) will direct incoming electrophiles. Both bromine and iodine are ortho-, para-directing deactivators. msu.edu Therefore, further electrophilic substitution on 2-Bromo-5-iodo-1,3-benzothiazole (B6277107) would likely be directed to the positions ortho and para to the existing halogens, although the deactivated nature of the ring would require relatively harsh reaction conditions. The precise regioselectivity would depend on the interplay of the directing effects of both halogens and the benzothiazole ring itself.
Derivatization at the 2 Position of the Benzothiazole Core
Reactions Involving the 2-Thiol or 2-Amino Derivatives
The 2-bromo substituent on the benzothiazole ring is highly susceptible to displacement by nucleophiles, allowing for the straightforward synthesis of 2-thiol and 2-amino derivatives. These derivatives, in turn, serve as versatile intermediates for further chemical transformations.
The 2-thiol derivative, more accurately named 5-iodo-1,3-benzothiazole-2(3H)-thione due to tautomerism, possesses a reactive thiol group. This group can undergo S-alkylation with various electrophiles. For instance, reaction with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-5-iodobenzothiazoles. These thioethers can be subsequently oxidized to the corresponding sulfoxides or sulfones.
The 2-amino derivative, 5-iodo-1,3-benzothiazol-2-amine, features a nucleophilic amino group that readily reacts with a range of electrophiles. Acylation with acid chlorides or anhydrides yields the corresponding amides. A particularly significant reaction of 2-aminobenzothiazoles is their condensation with α-haloketones. This reaction typically proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization to form imidazo[2,1-b]benzothiazole (B1198073) derivatives. Studies on 2-amino-1,3-benzothiazole have shown that the reaction with α-iodoketones can proceed efficiently at room temperature without the need for a catalyst, initially forming 2-amino-1,3-benzothiazolium iodides, which then cyclize. It is anticipated that 2-amino-5-iodobenzothiazole would exhibit similar reactivity.
Furthermore, substituted 2-aminobenzothiazoles, such as 2-amino-6-bromo-4-methylbenzothiazole, have been utilized in multicomponent reactions to generate complex heterocyclic structures like spiroheterocycles. This suggests that 2-amino-5-iodobenzothiazole could also be a valuable substrate in such synthetic strategies.
Table 1: Representative Reactions of 2-Amino and 2-Thiol Benzothiazole Derivatives
| Derivative | Reagent | Product Type | Reaction Conditions | Reference |
| 2-Aminobenzothiazole (B30445) | α-Iodoketones | Imidazo[2,1-b]benzothiazolium salts | Acetone, Room Temperature | |
| 2-Amino-6-bromo-4-methylbenzothiazole | 4-Anisaldehyde, 4-Hydroxycoumarin | Spiroheterocycle | Sulfamic acid | |
| 2-Mercaptobenzothiazole | Alkyl Halide | 2-(Alkylthio)benzothiazole | Base | |
| 2-(Alkylthio)benzothiazole | Oxidizing Agent | 2-(Alkylsulfonyl)benzothiazole | - |
Formation of Condensed Heterocyclic Systems with the Benzothiazole Unit
The functional groups on 2-bromo-5-iodo-1,3-benzothiazole (B6277107) and its derivatives are pivotal for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
As mentioned, the reaction of 2-aminobenzothiazole derivatives with α-haloketones is a well-established method for synthesizing imidazo[2,1-b]benzothiazoles. This reaction involves the initial formation of a new bond between the endocyclic nitrogen of the benzothiazole and the α-carbon of the ketone, followed by cyclization and dehydration. The presence of halogen substituents on the benzene ring, such as in 2-amino-5-iodobenzothiazole, is generally well-tolerated in these transformations and can be used to further functionalize the final condensed system. Catalyst-free, microwave-assisted methods in aqueous media have also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles, offering an environmentally benign route to these structures.
Similarly, the 2-thiol derivative can be used to construct other fused systems. For example, while not directly involving benzothiazoles, the analogous 2-mercaptobenzimidazoles are known to react with α-halo ketones to form an acyclic intermediate that can be cyclized to yield thiazolo[3,2-a]benzimidazoles. This suggests that 5-iodo-1,3-benzothiazole-2-thiol could undergo similar reactions with appropriate electrophiles to generate thiazolo-fused benzothiazole systems. The reaction of 2-mercaptobenzimidazole (B194830) with bromomalononitrile, for instance, leads to the formation of 3-aminothiazolo[3,2-a]benzimidazol-2-carbonitrile after cyclization.
The
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromo 5 Iodo 1,3 Benzothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-bromo-5-iodo-1,3-benzothiazole (B6277107) derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, including the number and connectivity of atoms.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table for illustrative purposes, actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |
| H-7 | 8.1 - 8.3 | d | ~2.0 |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted table for illustrative purposes, actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~145 |
| C-4 | ~125 |
| C-5 | ~95 |
| C-6 | ~130 |
| C-7 | ~128 |
| C-3a | ~152 |
| C-7a | ~135 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of a benzothiazole (B30560) derivative will exhibit characteristic absorption bands corresponding to the C=N stretching vibration of the thiazole (B1198619) ring, typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The C-S stretching vibration can also be identified. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The presence of the C-Br and C-I bonds will give rise to absorptions in the lower frequency (fingerprint) region of the spectrum.
Raman spectroscopy provides complementary information, particularly for non-polar bonds or those with a change in polarizability during vibration. The combination of both IR and Raman data, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive vibrational assignment. nih.gov
Table 3: Key Vibrational Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Thiazole) | 1412 - 1513 researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-S Stretch | ~710 researchgate.net |
| C-Br Stretch | 500 - 600 |
| C-I Stretch | 400 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org For conjugated systems like this compound, the absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions observed in such molecules are π → π* and n → π* transitions. libretexts.org
The benzothiazole core itself is a chromophore, a part of a molecule that absorbs light. libretexts.org The presence of the bromine and iodine atoms, as well as any other substituents, can act as auxochromes, which modify the absorption maximum (λ_max) and the intensity of the absorption. The extent of conjugation in the molecule significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As the conjugation increases, this energy gap narrows, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org
For this compound, one would expect to observe characteristic absorption bands in the UV region, likely corresponding to the π → π* transitions of the conjugated aromatic system. The exact position of these bands can be influenced by the solvent used for the measurement.
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for halogenated benzothiazoles may include the loss of the halogen atoms (bromine or iodine) or cleavage of the thiazole ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of the compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 338.82 | Molecular ion |
| [M]⁺ (with ⁸¹Br) | 340.82 | Isotopic peak for bromine |
| [M-Br]⁺ | 259.92 | Loss of bromine radical |
| [M-I]⁺ | 211.92 | Loss of iodine radical |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.
For a derivative of this compound that can be grown as a suitable single crystal, X-ray diffraction analysis would reveal the exact spatial orientation of the bromine and iodine atoms on the benzothiazole framework. It would also elucidate the planarity of the bicyclic ring system and the conformation of any substituents. Furthermore, the crystal packing arrangement can be studied, providing insights into non-covalent interactions such as halogen bonding, π-π stacking, and van der Waals forces, which govern the solid-state architecture. The systematic study of crystal packing in halogenated benzothiazole derivatives shows that the nature and position of the halogen substituent significantly influence these interactions.
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Iodo 1,3 Benzothiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. chemijournal.com For benzothiazole (B30560) and its derivatives, DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. chemijournal.com These calculations provide a foundational understanding of the molecule's structure and stability.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO, as the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity and basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and indicates the molecule's ability to accept electrons, defining its electrophilicity. youtube.comyoutube.com
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values presented are illustrative for a substituted benzothiazole and serve as a representative example of data obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map uses a color spectrum to indicate electrostatic potential on the molecule's surface. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral or nonpolar regions. researchgate.net
For 2-Bromo-5-iodo-1,3-benzothiazole (B6277107), MEP analysis would likely reveal negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, identifying them as potential sites for electrophilic interaction. The halogen atoms, due to their electronegativity, would also influence the charge distribution across the aromatic system.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.eduresearchgate.net
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge delocalization from an occupied "donor" NBO (like a bonding orbital or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with these interactions indicates the strength of the intramolecular charge transfer and its contribution to the molecule's stability. In the context of this compound, significant interactions would be expected between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the fused ring system.
Table 2: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C) | 5.2 |
| LP (1) S | σ* (C-N) | 3.8 |
Note: This table provides hypothetical but representative data for intramolecular interactions within a benzothiazole-like structure to illustrate the output of an NBO analysis.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule. For a relatively rigid structure like this compound, MD simulations can be used to explore subtle conformational changes, such as minor torsions or vibrations, and to understand how the molecule might behave in different solvent environments or upon interaction with a biological target. This analysis is crucial for understanding the molecule's accessible shapes, which can be important for its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized molecules. mdpi.comresearchgate.net
For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents and measuring their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each derivative. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to guide the design of new derivatives of this compound with potentially enhanced potency. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions (in silico)
Molecular docking is an in silico method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.govannalsofrscb.ro
In a molecular docking study involving this compound, the compound would be computationally placed into the binding site of a target protein. A scoring function would then be used to estimate the strength of the interaction, often reported as a binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. This information is invaluable for understanding the compound's mechanism of action at a molecular level and for designing more potent inhibitors. annalsofrscb.ro
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of This compound as per the requested outline.
The search did not yield specific in vitro or in silico studies investigating the antimicrobial, anticancer, or enzyme-inhibiting properties of this particular compound. Research in this area tends to focus on the broader class of benzothiazole derivatives, exploring how different substituents on the benzothiazole ring influence biological activity. While studies on derivatives containing bromo or other halogen substitutions exist, the unique combination and positions of bromo and iodo groups in "this compound" have not been specifically reported in the context of the required biological assays.
Therefore, it is not possible to provide an accurate and scientifically validated article that adheres strictly to the user's detailed outline for this specific chemical compound. Generating content for the specified sections—such as antibacterial profiling, cytotoxicity evaluation, or enzyme inhibition studies—would require speculative information that is not supported by the available research.
Investigation of Biological Activities and Mechanisms of Action for 2 Bromo 5 Iodo 1,3 Benzothiazole Derivatives Via in Vitro and in Silico Methodologies
Anthelmintic and Anti-inflammatory Activity Screening (In Vitro)
The therapeutic potential of benzothiazole (B30560) derivatives extends to combating parasitic infections and inflammatory conditions. In vitro screening of these compounds has identified promising candidates with significant anthelmintic and anti-inflammatory properties.
The anthelmintic activity of benzothiazole compounds has been evaluated using various in vitro assays, such as the adult motility test and egg hatching inhibition assay against parasites like Haemonchus contortus. nih.gov Benzothiazoles are recognized as a class of heterocyclic compounds with a range of biological activities, including anthelmintic effects. researchgate.net Studies on the earthworm Pheretima posthuma, which shares anatomical and physiological similarities with human intestinal roundworms, are often used for preliminary in vitro evaluation of anthelmintic activity. nih.gov
In the realm of anti-inflammatory research, benzothiazole derivatives have been widely investigated. nih.govresearchgate.net The mechanism of their anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net For instance, certain 2-aminobenzothiazoles have demonstrated anti-inflammatory activities comparable to the standard drug diclofenac. nih.gov The evaluation of novel benzothiazole derivatives has revealed compounds with potent anti-inflammatory effects in carrageenan-induced rat paw edema models, a common in vivo method that complements in vitro findings. nih.gov A series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and showed significant anti-inflammatory activity. nih.gov
Below is a data table summarizing the in vitro anti-inflammatory activity of selected benzothiazole derivatives.
| Compound ID | Structure | In Vitro Assay | Results | Reference |
| 17c | Benzothiazole bearing benzenesulphonamide and carboxamide | Inhibition of carrageenan-induced rat paw edema | 72% inhibition at 1h, 76% at 2h, 80% at 3h | nih.gov |
| 17i | Benzothiazole bearing benzenesulphonamide and carboxamide | Inhibition of carrageenan-induced rat paw edema | 64% inhibition at 1h, 73% at 2h, 78% at 3h | nih.gov |
Design and Evaluation of Derivatives as Potential Bioactive Agents based on Structure-Activity Relationships (SAR)
The design and synthesis of novel benzothiazole derivatives are guided by structure-activity relationship (SAR) studies to optimize their therapeutic effects. researchgate.netrjptonline.org The benzothiazole scaffold is a versatile core for developing agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rjptonline.orgresearchgate.net SAR analyses have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. benthamscience.com
For instance, a series of benzothiazole-phenyl analogs were designed as multi-target ligands to alleviate pain. nih.gov The core design involved a benzothiazole-phenyl moiety connected via a sulfonamide bond to an amide-piperidine group. nih.gov SAR studies in this series indicated that the placement of small electron-withdrawing or electron-donating groups (fluoro, chloro, bromo, methyl, or methoxy) at the ortho position of the terminal aromatic ring resulted in potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) enzymes. nih.gov
In another study, a series of 2-arylbenzothiazoles were synthesized and evaluated as multifunctional agents. mdpi.com By incorporating an acyl hydrazone linker, researchers aimed to combine the beneficial properties of both the benzothiazole nucleus and the linker. mdpi.com The evaluation of these derivatives for photoprotective, antioxidant, and antiproliferative activities helps in establishing a comprehensive SAR profile. mdpi.comresearchgate.net For example, SAR studies on different series of benzothiazole derivatives identified compounds with significant antifungal and antiproliferative activities, with substitutions at positions 2 and 6 being key determinants of potency. researchgate.netnih.gov
The development of novel benzothiazole derivatives often involves synthesizing a library of compounds with systematic structural modifications and screening them for various biological activities. mdpi.comnih.govmdpi.com For example, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity, allowing for the establishment of preliminary SARs. mdpi.com These studies collectively demonstrate that the benzothiazole scaffold is a privileged structure in medicinal chemistry, and a systematic exploration of its SAR is crucial for the design of new and effective bioactive agents. benthamscience.com
Below is an interactive data table summarizing the structure-activity relationships of selected benzothiazole derivatives.
| Compound Series | General Structure | Key SAR Findings | Target Activity | Reference |
| Benzothiazole-phenyl analogs | Benzothiazole-phenyl connected to an amide-piperidine via a sulfonamide bond | Ortho-substitution on the terminal aromatic ring with small groups (F, Cl, Br, CH3, OCH3) is crucial for dual FAAH and sEH inhibition. | Analgesic | nih.gov |
| 2-Arylbenzothiazoles | 2-Arylbenzothiazole core with various substitutions | Substitutions at positions 2 and 6 of the benzothiazole ring are critical for multifunctional (antifungal, antiproliferative) activity. | Multifunctional Agents | researchgate.netnih.gov |
| Phenylacetamide derivatives | Phenylacetamide linked to a benzothiazole nucleus | Systematic modifications of the phenylacetamide and benzothiazole moieties led to improved antiproliferative activity compared to the lead compound. | Antiproliferative | mdpi.com |
Emerging Research Applications and Future Directions for 2 Bromo 5 Iodo 1,3 Benzothiazole
Utilization as Building Blocks in Advanced Material Science
There is a lack of specific research articles detailing the use of 2-Bromo-5-iodo-1,3-benzothiazole (B6277107) as a building block in advanced material science.
Role in Sensing and Detection Technologies
Specific studies on the role of this compound in sensing and detection technologies are not available in the public domain.
Catalytic Applications in Organic Transformations
There is no available research data on the catalytic applications of this compound in organic transformations.
Prospects for Further Functionalization and Complex Molecule Synthesis
While the bromine and iodine substituents on the benzothiazole (B30560) ring theoretically offer sites for further functionalization via cross-coupling reactions, specific research outlining these prospects for this compound is not documented.
Synergistic Research with Other Heterocyclic Systems
There is a lack of published research on the synergistic effects or combined studies of this compound with other heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-iodo-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodology :
- Begin with a benzothiazole precursor. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in chloroform under controlled temperatures (20–25°C), followed by iodination via Ullmann coupling or direct electrophilic substitution .
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and reaction time (48–72 hours) to minimize byproducts .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC or HPLC .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and halogen positions. Compare chemical shifts with DFT-predicted values for validation .
- X-ray Diffraction : Employ SHELX software for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve halogen atom positions and assess bond angles .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns due to bromine/iodine .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved for halogenated benzothiazoles?
- Methodology :
- Iterative Refinement : Use SHELXL to test multiple refinement models (e.g., anisotropic vs. isotropic displacement parameters) and validate against residual density maps .
- Twinned Data Analysis : For ambiguous datasets, apply twin law matrices (e.g., HKLF5 format in SHELX) to deconvolute overlapping reflections .
- Cross-Validation : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
Q. What role do DFT/TD-DFT calculations play in understanding electronic properties and reactivity?
- Methodology :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior in organic electronics (e.g., bandgap ~3.2 eV for benzothiazoles) .
- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability () using B3LYP/6-31G to assess potential for photonic applications .
- Reactivity Descriptors : Analyze Fukui indices to identify electrophilic/nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura at iodine position) .
Q. How can researchers mitigate challenges in regioselective halogenation during synthesis?
- Methodology :
- Directing Groups : Introduce temporary substituents (e.g., –NO) to steer bromination/iodination to the desired position, followed by deprotection .
- Microwave-Assisted Synthesis : Use controlled microwave irradiation (100–120°C, 30 min) to enhance regioselectivity and reduce side reactions .
- In Situ Monitoring : Employ Raman spectroscopy to track halogenation progress and adjust reagent stoichiometry dynamically .
Key Considerations for Experimental Design
- Safety Protocols : Handle halogenating agents (e.g., Br, NBS) in fume hoods with PPE (gloves, goggles). Neutralize waste with sodium thiosulfate .
- Data Reproducibility : Document reaction parameters (solvent purity, humidity) to address batch-to-batch variability.
- Collaborative Tools : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
